molecular formula C9H4ClN3S3 B11556688 N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-1,3-benzothiazol-2-amine

N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-1,3-benzothiazol-2-amine

Cat. No.: B11556688
M. Wt: 285.8 g/mol
InChI Key: PSSKOCKSWDXEHO-WQLSENKSSA-N
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Description

N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-1,3-benzothiazol-2-amine is a complex organic compound that features a unique combination of dithiazole and benzothiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-1,3-benzothiazol-2-amine typically involves the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) with 2-aminobenzothiazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and at a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiazole ring to a more reduced form.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-1,3-benzothiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and DNA interaction .

Comparison with Similar Compounds

Similar Compounds

  • N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine
  • methyl 4-{[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]amino}benzoate

Uniqueness

N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-1,3-benzothiazol-2-amine is unique due to the combination of dithiazole and benzothiazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H4ClN3S3

Molecular Weight

285.8 g/mol

IUPAC Name

(Z)-N-(1,3-benzothiazol-2-yl)-4-chlorodithiazol-5-imine

InChI

InChI=1S/C9H4ClN3S3/c10-7-8(15-16-13-7)12-9-11-5-3-1-2-4-6(5)14-9/h1-4H/b12-8-

InChI Key

PSSKOCKSWDXEHO-WQLSENKSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/N=C\3/C(=NSS3)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N=C3C(=NSS3)Cl

Origin of Product

United States

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